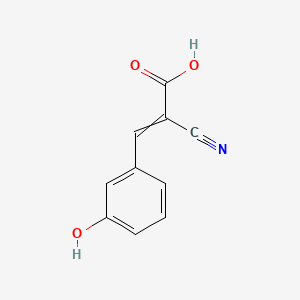

2-Cyano-3-(3-hydroxyphenyl)acrylic Acid

描述

α-氰基-3-羟基肉桂酸: 是一种有机化合物,分子式为C10H7NO3。它是肉桂酸的衍生物,其特征在于芳香环上存在氰基 (-CN) 和羟基 (-OH)。该化合物因其在化学、生物学和医学等多个科学领域的应用而闻名。

准备方法

合成路线和反应条件

α-氰基-3-羟基肉桂酸可以通过多种方法合成。一种常见的途径是在哌啶等碱的存在下,通过丙二腈与 3-羟基苯甲醛之间的 Knoevenagel 缩合反应进行。 该反应通常在乙醇等有机溶剂中回流条件下进行 .

工业生产方法

α-氰基-3-羟基肉桂酸的工业生产通常涉及类似的合成路线,但规模更大。反应条件经过优化,以确保高产率和纯度。然后通过重结晶或色谱技术对产物进行纯化,以满足工业标准。

化学反应分析

反应类型

α-氰基-3-羟基肉桂酸会发生各种化学反应,包括:

氧化: 羟基可以被氧化形成相应的醌。

还原: 氰基可以被还原成胺基。

取代: 芳香环可以发生亲电取代反应。

常见试剂和条件

氧化: 通常使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。

还原: 可以使用催化氢化或氢化铝锂 (LiAlH4) 等试剂。

取代: 在受控条件下使用溴 (Br2) 或硝酸 (HNO3) 等亲电试剂。

主要产物

氧化: 形成醌。

还原: 形成胺。

取代: 形成卤代或硝化衍生物。

科学研究应用

Photoprotection

2-Cyano-3-(3-hydroxyphenyl)acrylic acid exhibits strong UV-absorbing properties, making it valuable in the formulation of sunscreens and cosmetic products. Its ability to protect skin cells from UV radiation is crucial for preventing skin damage and photoaging. Studies have demonstrated its effectiveness in reducing UV-induced oxidative stress in skin cells, which is vital for maintaining skin health .

Antioxidant Applications

This compound shows significant antioxidant activity, which is beneficial for both food preservation and cosmetic formulations. Its role in preventing oxidative stress can improve the stability and shelf-life of products, while also providing health benefits when incorporated into dietary supplements .

Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. It has been explored for its anti-inflammatory and analgesic properties, contributing to the development of drugs targeting conditions such as arthritis and chronic pain. Research indicates that it may also play a role in inhibiting enzymes relevant to cancer progression, thus positioning it as a potential candidate for cancer therapies .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and cellular processes. Its application extends to understanding metabolic pathways and the mechanisms behind diseases, including neurodegenerative disorders like Alzheimer’s disease .

Polymer Chemistry

In polymer science, this compound is incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in manufacturing durable materials that require improved performance under various conditions .

Data Table: Summary of Applications

Case Studies

- Photoprotection Efficacy : A study evaluated the photoprotective effects of this compound on human skin cells exposed to UV radiation. Results indicated a significant reduction in markers of oxidative stress compared to untreated controls, supporting its use in sunscreen formulations.

- Antioxidant Properties : In vitro assays demonstrated that this compound effectively scavenges free radicals, showcasing its potential as an additive in food preservation and skincare products.

- Drug Development Research : Investigations into the compound's role as an anti-inflammatory agent revealed promising results in preclinical models, suggesting its utility in developing new therapeutic agents for chronic inflammatory diseases.

作用机制

α-氰基-3-羟基肉桂酸的作用机制涉及其与特定分子靶标的相互作用。例如,它可以通过与活性位点结合来抑制酶,从而阻止底物进入。 氰基在这些相互作用中起着至关重要的作用,通过与靶分子形成强氢键和静电相互作用 .

相似化合物的比较

α-氰基-3-羟基肉桂酸可以与其他肉桂酸衍生物进行比较,例如:

α-氰基-4-羟基肉桂酸: 结构相似,但羟基位于对位。

α-氰基-3-甲氧基肉桂酸: 含有甲氧基而不是羟基。

α-氰基-3-羟基肉桂酸的独特性在于其特定的取代模式,这影响了其反应性和与生物靶标的相互作用 .

如果您还有其他问题或需要更多详细信息,请随时提问!

生物活性

2-Cyano-3-(3-hydroxyphenyl)acrylic acid, also known as α-Cyano-3-hydroxycinnamic acid, is a compound that has garnered significant attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₀H₇NO₃

- Molecular Weight : 189.17 g/mol

- CAS Number : 54673-07-3

- Melting Point : 222 °C

Research indicates that this compound exhibits several mechanisms of action, including:

- Tyrosinase Inhibition : This compound has shown significant inhibitory effects on tyrosinase activity, which is crucial in melanin production. Studies report IC₅₀ values (the concentration required to inhibit 50% of the enzyme activity) ranging from 14.19 to 71.09 µM, depending on the specific compound and conditions tested .

- Antioxidant Activity : The compound demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress markers. This activity is vital for preventing cellular damage and may contribute to anti-aging effects .

- Anti-inflammatory Effects : It has been shown to inhibit the activation of NF-κB, a key regulator in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- In Vitro Studies on Melanin Production :

- Cytotoxicity Assessments :

- Anti-cancer Potential :

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-cyano-3-(3-hydroxyphenyl)acrylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via Knoevenagel condensation , where 3-hydroxybenzaldehyde reacts with cyanoacetic acid in the presence of a catalytic base (e.g., piperidine). Solvent selection (e.g., ethanol or toluene) and temperature control (60–80°C) are critical for yield optimization. Post-synthesis purification via recrystallization or column chromatography ensures product integrity. Contamination by unreacted precursors can be monitored using HPLC .

Q. What safety precautions are necessary when handling this compound?

Based on analogs (e.g., 3-([1,1'-biphenyl]-3-yl)acrylic acid), the compound may exhibit acute oral toxicity (H302) and skin/eye irritation (H315/H319) . Researchers should use PPE (nitrile gloves, chemical goggles), work in fume hoods, and avoid dust generation. First-aid protocols include rinsing eyes with water for 15 minutes and seeking medical consultation for ingestion .

Q. How can the purity and stability of this compound be validated during storage?

Purity (>95%) is confirmed via HPLC with UV detection (λ = 254 nm). Long-term stability requires storage at −20°C in airtight, light-resistant containers under inert gas (e.g., argon). Degradation products (e.g., hydrolyzed cyano groups) can be identified using LC-MS .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties of this compound for photovoltaic applications?

Hybrid functionals (e.g., B3LYP) with exact exchange terms accurately calculate HOMO/LUMO energies and band gaps. For example, similar cyanoacrylic derivatives show narrow energy gaps (~2.1 eV) and strong visible-light absorption (380–550 nm), making them candidates for organic solar cells . Experimental validation via UV-Vis spectroscopy and cyclic voltammetry is essential .

Q. What experimental methods are used to determine thermodynamic properties (e.g., heat capacity) of this compound?

Adiabatic vacuum calorimetry (e.g., TAU-10 calorimeter) measures heat capacities from 5–370 K. Polynomial fits to experimental data derive standard thermodynamic functions (e.g., entropy, enthalpy). For gas-phase studies, quantum mechanical calculations (e.g., Gaussian) supplement empirical data .

Q. How can structural contradictions in crystallographic data be resolved?

Single-crystal X-ray diffraction (120 K, Cu-Kα radiation) resolves bond lengths and angles. For 2-cyano-3-(2,3-dimethoxyphenyl)acrylic acid, mean C–C bond lengths were 1.47 Å with an R-factor of 0.048. Discrepancies between computational and experimental geometries require refinement of DFT parameters (e.g., basis sets) .

Q. What strategies reconcile conflicting hazard data across safety reports?

Discrepancies (e.g., carcinogenicity classification) arise from varying impurity profiles or testing protocols. Researchers should cross-reference IARC, ACGIH, and OSHA databases and conduct in-house toxicity assays (e.g., Ames test for mutagenicity). Batch-specific SDS updates are critical .

Q. How is this compound applied in dye-sensitized solar cells (DSSCs)?

As a π-conjugated anchor , it facilitates electron injection into TiO₂ substrates. Key metrics include:

- Light-harvesting efficiency (LHE) : Optimized via substituent tuning (e.g., electron-withdrawing groups).

- Open-circuit voltage (Voc) : Correlated with HOMO levels (e.g., −6.2 eV for derivatives).

- Electron injection efficiency (ΔGinject) : Calculated using time-resolved spectroscopy .

Q. Methodological Resources

属性

IUPAC Name |

(E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-6-8(10(13)14)4-7-2-1-3-9(12)5-7/h1-5,12H,(H,13,14)/b8-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLNTJVXWMJLNJ-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=C(\C#N)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025600 | |

| Record name | alpha-Cyano-3-hydroxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54673-07-3 | |

| Record name | alpha-Cyano-3-hydroxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-cyano-m-hydroxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。